4-bromo-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4-bromo-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound this compound is characterized by a bromine atom at the fourth position, a methyl group at the first position, and a carboxylic acid group at the second position of the indole ring. This specific arrangement of functional groups imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study showed that an indole-2-carboxylic acid derivative effectively inhibited the strand transfer of hiv-1 integrase . The indole core and C2 carboxyl group were found to chelate the two Mg2+ ions within the active site of integrase
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to a variety of biological activities, as mentioned above.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, undergoes bromination at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Methylation: The brominated indole is then methylated at the nitrogen atom (first position) using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the second position. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. For example, reacting with ammonia or amine derivatives can yield corresponding amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron(III) bromide.
Methylation: Methyl iodide, dimethyl sulfate, potassium carbonate.
Carboxylation: Carbon dioxide, high pressure and temperature, suitable catalyst.
Substitution: Ammonia, amine derivatives.
Coupling: Aryl or alkyl boronic acids, palladium catalyst.
Major Products
Amines: Formed through substitution reactions with ammonia or amine derivatives.
Aryl/Alkyl Indoles: Formed through coupling reactions with aryl or alkyl boronic acids.
Scientific Research Applications
4-bromo-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects. It is a candidate for drug development targeting specific biological pathways.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-indole: Lacks the methyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
1-methyl-1H-indole-2-carboxylic acid: Lacks the bromine atom, affecting its ability to participate in substitution and coupling reactions.
4-bromo-1H-indole-2-carboxylic acid: Lacks the methyl group, influencing its lipophilicity and biological activity.
Uniqueness
4-bromo-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (bromine, methyl, and carboxylic acid) on the indole ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-bromo-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBMMRJSRWYGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880349-08-6 |
Source
|
Record name | 4-bromo-1-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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